

# An In-depth Technical Guide on the Physicochemical Parameters of Urea, (p-hydroxyphenethyl)-

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## Compound of Interest

Compound Name: Urea, (p-hydroxyphenethyl)-

Cat. No.: B15482275

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For Researchers, Scientists, and Drug Development Professionals

October 25, 2025

This technical guide provides a comprehensive overview of the available physicochemical parameters for the compound **Urea, (p-hydroxyphenethyl)-**, also known as (p-hydroxyphenethyl)urea or 2-(4-hydroxyphenyl)ethylurea. Due to a lack of experimentally determined data for this specific molecule, this paper presents predicted values alongside experimental data for the closely related structural analog, tyramine. This comparative approach offers valuable insights for researchers engaged in drug discovery and development.

## Core Physicochemical Parameters

The physicochemical properties of a compound are fundamental to understanding its behavior in biological systems, influencing everything from solubility and absorption to receptor binding and metabolism. The following tables summarize the key known and predicted parameters for (p-hydroxyphenethyl)urea and its analog, tyramine.

### Table 1: Physicochemical Data for Urea, (p-hydroxyphenethyl)-

Parameter	Value	Data Type	Source
Molecular Formula	C <sub>9</sub> H <sub>12</sub> N <sub>2</sub> O <sub>2</sub>	-	PubChem
Molecular Weight	180.20 g/mol	-	PubChem
XlogP	0.6	Predicted	PubChem
Melting Point	No Data Available	-	-
Boiling Point	No Data Available	-	-
Aqueous Solubility	No Data Available	-	-
pKa	No Data Available	-	-

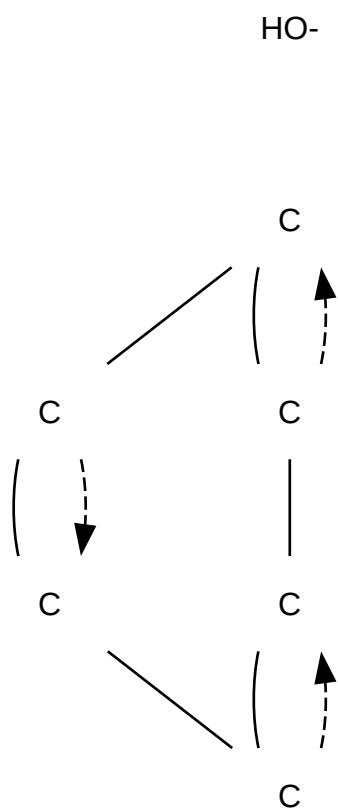
**Table 2: Experimental Physicochemical Data for Tyramine (Structural Analog)**

Parameter	Value	Data Type	Source
Molecular Formula	C <sub>8</sub> H <sub>11</sub> NO	-	PubChem[1]
Molecular Weight	137.18 g/mol	-	PubChem[1]
Melting Point	164.5 °C	Experimental	Wikipedia[2]
Aqueous Solubility	10.4 g/L at 15 °C	Experimental	PubChem[1]
pKa (amine)	Strong base	-	FooDB[3]
logP	1.1	Experimental	PubChem[1]

## Chemical Structure

The chemical structure of **Urea, (p-hydroxyphenethyl)-** is fundamental to its physicochemical properties and potential biological activity.

## Chemical Structure of Urea, (p-hydroxyphenethyl)-

[Click to download full resolution via product page](#)Caption: Chemical structure of **Urea, (p-hydroxyphenethyl)-**.

## Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of physicochemical parameters. The following sections outline standard experimental protocols for key properties.

## Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it changes state from solid to liquid at atmospheric pressure.

Principle: A small, finely powdered sample of the organic compound is packed into a thin-walled capillary tube, which is then heated in a controlled manner. The temperature range over which the substance melts is observed and recorded as the melting point.

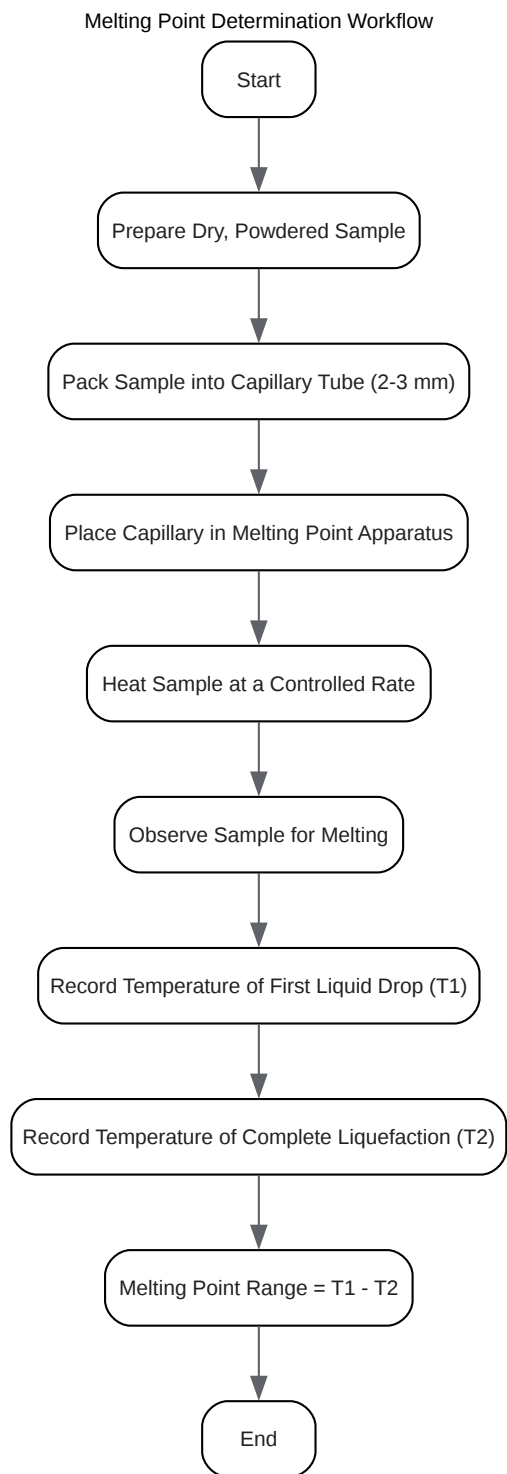
Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Spatula
- Watch glass

Procedure:

- Ensure the sample is dry and finely powdered.
- Place a small amount of the powdered sample on a clean, dry watch glass.
- Gently tap the open end of a capillary tube into the powder to introduce a small amount of the sample.
- Invert the capillary tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample should be 2-3 mm high.
- Place the capillary tube into the heating block of the melting point apparatus.

- Set the heating rate. For an unknown compound, a rapid heating rate can be used to get an approximate melting point, followed by a slower rate (1-2 °C per minute) for a more accurate determination.
- Observe the sample through the magnifying lens.
- Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
- Record the temperature at which the last crystal melts (the end of the melting range).



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Caption: Workflow for melting point determination.

## Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.

**Principle:** An excess amount of the solid compound is agitated in a specific solvent (e.g., water, buffer) at a constant temperature for a prolonged period to ensure equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured.

**Apparatus:**

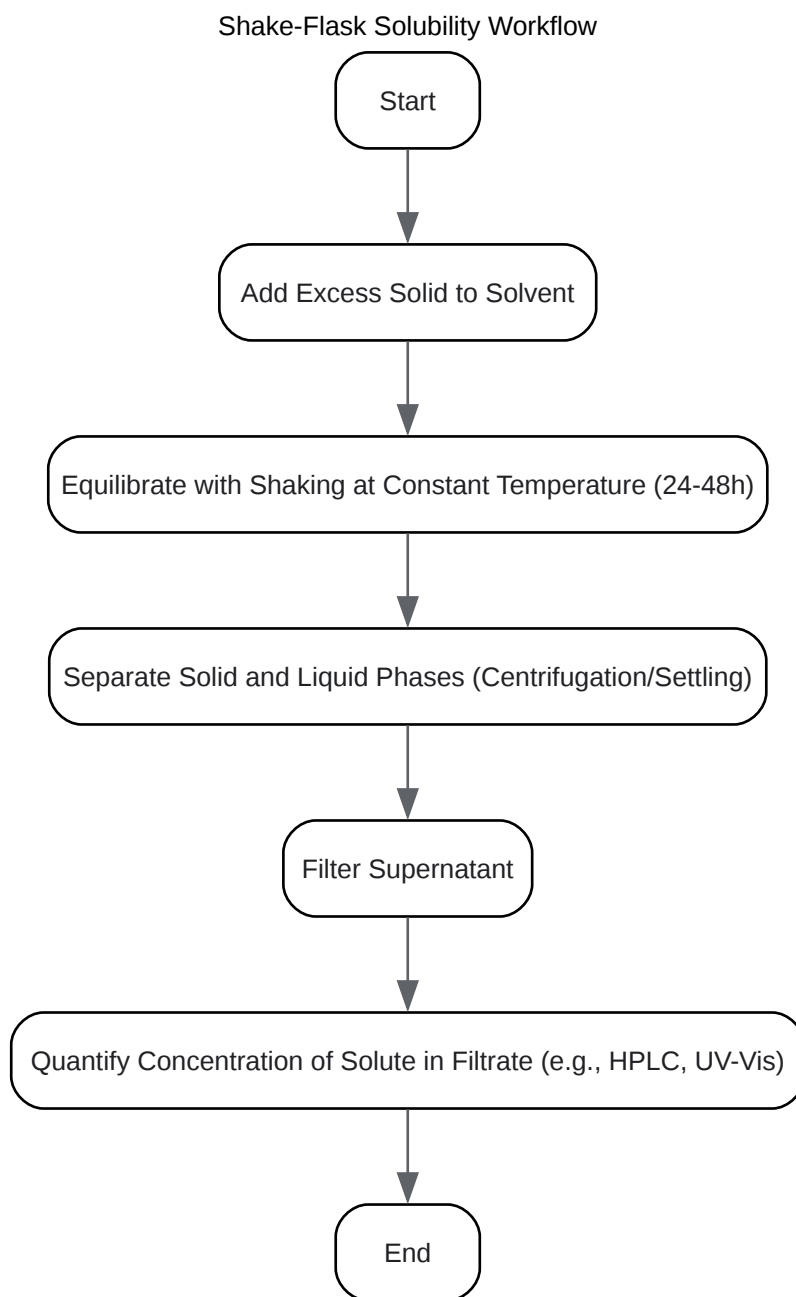
- Glass vials with screw caps
- Orbital shaker or rotator
- Constant temperature bath or incubator
- Centrifuge
- Analytical balance
- Syringe filters (e.g., 0.22  $\mu\text{m}$ )
- High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

**Procedure:**

- Add an excess amount of the solid compound to a glass vial.
- Add a known volume of the desired aqueous solvent (e.g., phosphate-buffered saline, pH 7.4).
- Tightly cap the vials and place them on an orbital shaker in a constant temperature bath (e.g., 25 °C or 37 °C).
- Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
- After equilibration, allow the vials to stand to let the undissolved solid settle.

- Withdraw a sample of the supernatant and filter it through a syringe filter to remove any undissolved particles.
- Dilute the filtrate with an appropriate solvent if necessary.
- Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.





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Caption: Workflow for shake-flask solubility measurement.

## pKa Determination (Potentiometric Titration)

The pKa is the negative base-10 logarithm of the acid dissociation constant ( $K_a$ ) of a solution. It is a measure of the strength of an acid in solution.

Principle: A solution of the compound is titrated with a standardized solution of a strong acid or base. The pH of the solution is measured after each addition of the titrant. The pKa can be determined from the resulting titration curve.

Apparatus:

- pH meter with a suitable electrode
- Burette
- Beaker
- Magnetic stirrer and stir bar
- Standardized acid and base solutions

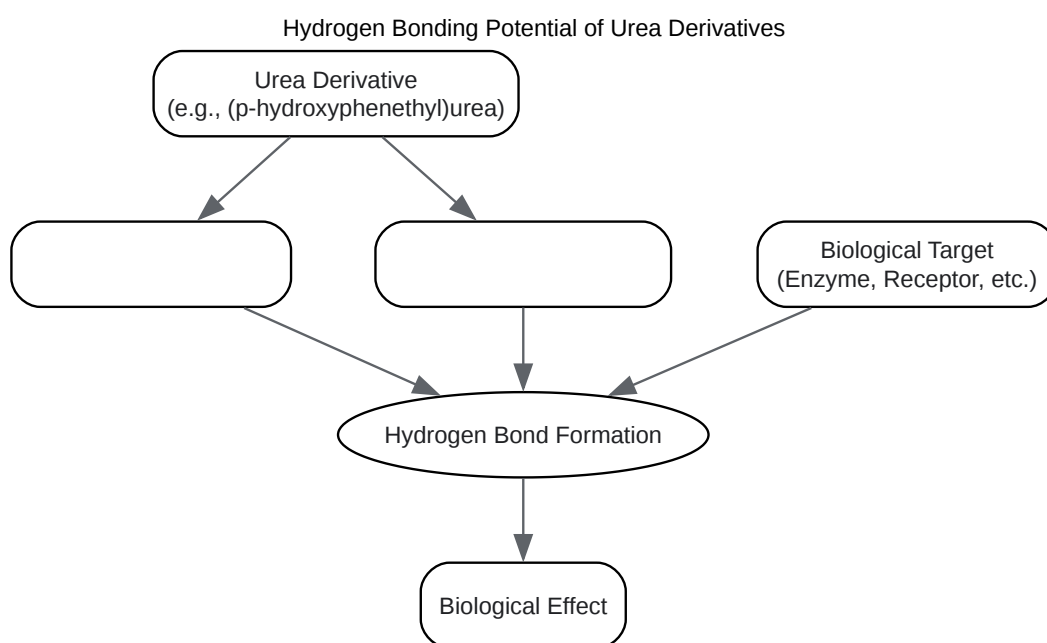
Procedure:

- Calibrate the pH meter using standard buffer solutions.
- Dissolve a known amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture).
- Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.
- Record the initial pH of the solution.
- Add small, precise increments of the standardized titrant (acid or base) from the burette.
- After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.
- Continue the titration past the equivalence point.
- Plot the pH versus the volume of titrant added to generate a titration curve.

- The pKa is the pH at the half-equivalence point.

## Potential Biological Interactions

Urea derivatives are known to participate in hydrogen bonding, a key interaction in many biological systems. The urea moiety contains both hydrogen bond donors (the -NH groups) and a hydrogen bond acceptor (the carbonyl oxygen). This allows urea-containing molecules to form strong and specific interactions with biological targets such as enzymes and receptors.



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Caption: Potential hydrogen bonding of urea derivatives.

This guide serves as a foundational resource for professionals working with **Urea, (p-hydroxyphenethyl)-**. The provided data, though limited, and the detailed experimental protocols will aid in the design and execution of further studies to fully characterize this compound.

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## References

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- 2. Tyramine - Wikipedia [en.wikipedia.org]
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